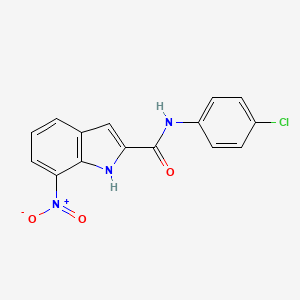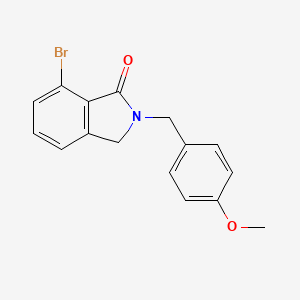
9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole is a complex organic compound that belongs to the class of carbazole derivatives. This compound is characterized by its unique structure, which includes anthracene and carbazole moieties, making it a subject of interest in various fields of scientific research, particularly in materials science and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole typically involves multiple steps, starting from the preparation of 3,6-di-tert-butylcarbazole. One common method involves the reaction of carbazole with tert-butyl chloride in the presence of anhydrous zinc chloride and nitromethane. The reaction mixture is stirred overnight, followed by the addition of methanol and subsequent purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives.
Aplicaciones Científicas De Investigación
9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent hole-transporting properties.
Materials Science: The compound is employed in the synthesis of novel electroluminescent materials and optical switching devices.
Mecanismo De Acción
The mechanism of action of 9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole involves its ability to transport holes in organic electronic devices. The presence of tert-butyl groups enhances the compound’s stability and increases the glass transition temperature, making it suitable for use in high-performance materials . The molecular targets and pathways involved include interactions with other organic molecules and the formation of charge-transfer complexes.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Di-tert-butylcarbazole: A simpler carbazole derivative with similar hole-transporting properties.
9-(4-bromophenyl)-3,6-di-tert-butylcarbazole: Another derivative used in the synthesis of electroluminescent materials.
2-(4-(2-(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)ethynyl)benzylidene)malononitrile: A complex derivative used in OLEDs and optical devices.
Uniqueness
9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole stands out due to its combination of anthracene and carbazole moieties, which provide unique electronic properties and make it highly effective in organic electronic applications. The presence of multiple tert-butyl groups further enhances its stability and performance in various devices.
Propiedades
Fórmula molecular |
C66H63N3 |
|---|---|
Peso molecular |
898.2 g/mol |
Nombre IUPAC |
9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole |
InChI |
InChI=1S/C66H63N3/c1-63(2,3)44-18-25-57-51(34-44)52-35-45(64(4,5)6)19-26-58(52)68(57)49-23-29-61-55(38-49)56-39-50(24-30-62(56)67(61)48-22-17-42-31-40-15-13-14-16-41(40)32-43(42)33-48)69-59-27-20-46(65(7,8)9)36-53(59)54-37-47(66(10,11)12)21-28-60(54)69/h13-39H,1-12H3 |
Clave InChI |
UFNLNMGNPJXMRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC5=C(C=C4)N(C6=C5C=C(C=C6)N7C8=C(C=C(C=C8)C(C)(C)C)C9=C7C=CC(=C9)C(C)(C)C)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


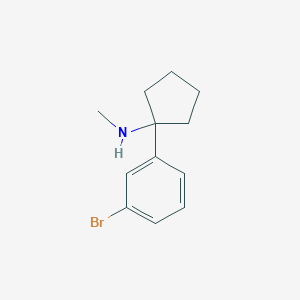

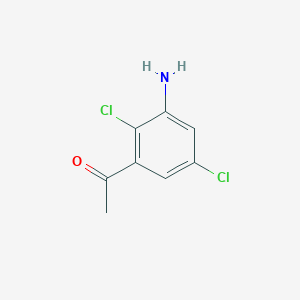
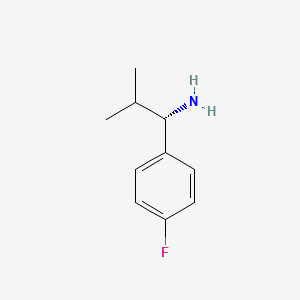
![tert-Butyl 7-((S)-1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B15220770.png)
![(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol](/img/structure/B15220780.png)
![Benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15220786.png)

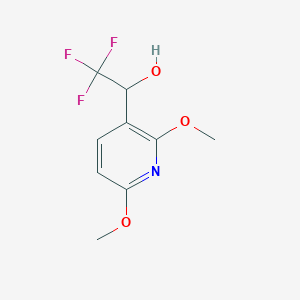
![1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B15220802.png)
